4-Acetylphenyl phenyl methylphosphonate
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Overview
Description
4-Acetylphenyl phenyl methylphosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl ring and an acetyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylphenyl phenyl methylphosphonate typically involves the reaction of 4-acetylphenyl phosphonic dichloride with phenyl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Acetylphenyl phenyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-Acetylphenyl phenyl methylphosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 4-Acetylphenyl phenyl methylphosphonate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s phosphonate group can mimic phosphate groups, allowing it to interfere with phosphate-dependent biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetylphenyl methyl phenylphosphonate
- Phenyl methylphosphonate
- 4-Methylphenyl phenyl methylphosphonate
Uniqueness
4-Acetylphenyl phenyl methylphosphonate is unique due to the presence of both an acetyl group and a phosphonate group, which confer distinct chemical reactivity and biological activity. The acetyl group enhances its solubility and reactivity in organic solvents, while the phosphonate group provides stability and the ability to form strong interactions with biological targets .
Properties
CAS No. |
918660-71-6 |
---|---|
Molecular Formula |
C15H15O4P |
Molecular Weight |
290.25 g/mol |
IUPAC Name |
1-[4-[methyl(phenoxy)phosphoryl]oxyphenyl]ethanone |
InChI |
InChI=1S/C15H15O4P/c1-12(16)13-8-10-15(11-9-13)19-20(2,17)18-14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
CSDFLWVBFZFHDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OP(=O)(C)OC2=CC=CC=C2 |
Origin of Product |
United States |
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